Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

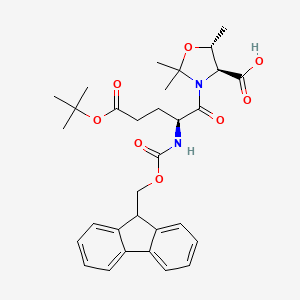

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O8/c1-18-26(28(36)37)33(31(5,6)40-18)27(35)24(15-16-25(34)41-30(2,3)4)32-29(38)39-17-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,18,23-24,26H,15-17H2,1-6H3,(H,32,38)(H,36,37)/t18-,24+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDKUUFAHNZJLW-VAQLEPBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH: Structure, Function, and Application in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pseudoproline dipeptide, Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH. It details its chemical structure, core functions in peptide chemistry, and its critical role in overcoming challenges associated with solid-phase peptide synthesis (SPPS), particularly in the assembly of "difficult" sequences. This document includes tabulated quantitative data, detailed experimental protocols for its application, and visual workflows to facilitate a deeper understanding and practical implementation in research and drug development.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and development. However, the synthesis of long or hydrophobic peptides is often hampered by the aggregation of the growing peptide chain on the solid support, leading to incomplete reactions and low yields.[1] To address this, specialized building blocks have been developed, among which pseudoproline dipeptides are a highly effective solution.[2] this compound is one such dipeptide that incorporates a temporary proline-like structure to disrupt secondary structure formation during synthesis.[3]

This guide serves as a technical resource for researchers, providing detailed information on the structure, function, and practical application of this compound in Fmoc-based SPPS.

Chemical Structure and Properties

This compound is a dipeptide composed of glutamic acid (Glu) and threonine (Thr) residues, modified with protecting groups essential for its function in SPPS.

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: Attached to the N-terminus of the glutamic acid, this base-labile protecting group allows for stepwise elongation of the peptide chain.[3]

-

OtBu (tert-butyl) group: This acid-labile group protects the side-chain carboxyl group of glutamic acid, preventing unwanted side reactions.[3]

-

psi(Me,Me)pro (dimethyloxazolidine): This key moiety is formed by the reaction of the threonine side-chain hydroxyl group and backbone amide nitrogen with acetone. This creates a temporary proline-like kink in the peptide backbone, disrupting aggregation. This group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acid (e.g., trifluoroacetic acid) during the final cleavage from the resin, regenerating the native threonine residue.[1][4]

Chemical Structure:

Caption: SPPS workflow for incorporating the pseudoproline dipeptide.

Logic Diagram for Coupling Reaction Monitoring

This diagram outlines the decision-making process based on the results of the coupling monitoring test.

Caption: Decision workflow for monitoring the coupling reaction.

Conclusion

This compound is a powerful tool for synthetic peptide chemists. Its ability to disrupt peptide aggregation on the solid support leads to significant improvements in the synthesis of challenging peptide sequences. By understanding its structure, function, and proper application through detailed protocols, researchers can enhance the efficiency, purity, and yield of their peptide synthesis endeavors, thereby accelerating research and development in peptide-based therapeutics and other applications.

References

An In-depth Technical Guide to Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH: A Key Enabler in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH is a scientifically engineered dipeptide derivative crucial for modern solid-phase peptide synthesis (SPPS).[1][2] Its principal application lies in the synthesis of complex, aggregation-prone, or lengthy peptide sequences that are challenging to produce using standard SPPS methodologies.[1][3] This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications in peptide synthesis and drug discovery, supplemented with experimental protocols and data.

This dipeptide is a cornerstone in the development of peptide-based therapeutics, where precise modifications are essential for enhancing bioactivity and selectivity.[1] Its unique structure is also instrumental in designing targeted drug delivery systems.[1]

Chemical Properties and Structure

This compound, a white to off-white powder, is a dipeptide composed of glutamic acid and a modified threonine residue.[1] The key structural features, each with a specific function in peptide synthesis, are:

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This base-labile protecting group shields the N-terminal amino group of the dipeptide, allowing for controlled, stepwise elongation of the peptide chain.[1][3]

-

OtBu (tert-Butyl) Group: This acid-labile group protects the side-chain carboxyl group of the glutamic acid residue, preventing unwanted side reactions and ensuring orthogonality in deprotection strategies.[1]

-

Thr(psi(Me,Me)pro) (Pseudoproline) Moiety: The threonine residue is reversibly protected as a TFA-labile oxazolidine (B1195125), creating a proline-like "kink" in the peptide backbone.[4] This structural disruption is key to its function.

Key Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₃₁H₃₈N₂O₈ | [1][3][5] |

| Molecular Weight | 566.64 g/mol | [1][3][5] |

| Appearance | White or off-white powder | [1] |

| Purity (HPLC) | ≥97.0% | [4] |

| Storage Conditions | 2-8°C, dry | [3][4] |

| CAS Number | 957780-56-2 | [3][5] |

Mechanism of Action in Peptide Synthesis

The primary challenge in SPPS is the tendency of growing peptide chains to aggregate via intermolecular hydrogen bonding, leading to the formation of stable secondary structures like β-sheets.[1] This aggregation can hinder solvent and reagent access, resulting in incomplete reactions, low yields, and difficult purifications.

This compound mitigates these issues through the action of its pseudoproline residue.[1][4]

-

Disruption of Aggregation: The proline-like kink introduced by the oxazolidine ring disrupts the formation of regular hydrogen bond networks that are essential for β-sheet formation.[1]

-

Increased Solubility: By preventing aggregation, the peptide chain remains more solvated and accessible, enhancing the solubility of otherwise hydrophobic sequences.[1][3]

-

Improved Coupling Efficiency: With the reactive sites more accessible, the coupling of subsequent amino acids proceeds more efficiently, leading to higher purity of the final peptide product.[1]

The threonine residue is regenerated in its native form during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the solid support.[4]

Applications in Research and Drug Development

The enhanced efficiency and reliability offered by this compound make it invaluable in several research and development areas:

-

Synthesis of "Difficult" Peptides: It is the reagent of choice for sequences rich in hydrophobic residues, those known to aggregate, or for the synthesis of long peptides (>30 amino acids).

-

Peptide-Based Therapeutics: High-purity synthetic peptides are essential for drug development. This dipeptide facilitates the reliable production of therapeutic peptides, which can target specific biological pathways with high precision.[3][6]

-

Drug Delivery Systems: The unique structural properties it imparts can be leveraged in the design of peptide-based drug carriers and delivery vehicles.[1]

Experimental Protocols

The following provides a generalized protocol for the use of this compound in automated Fmoc SPPS.

Materials and Reagents

-

Fmoc-Rink Amide resin or equivalent solid support

-

This compound

-

Standard Fmoc-protected amino acids

-

Coupling reagents: HBTU/HOBt or HATU/HOAt

-

Base: Diisopropylethylamine (DIPEA)

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solvent: DMF

-

Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

-

Precipitation solvent: Cold diethyl ether

Synthesis Workflow

Detailed Coupling Protocol for this compound

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection on the resin-bound amino acid preceding the Glu-Thr sequence.

-

Activation: In a separate vessel, dissolve this compound (2-4 eq.), a coupling agent like HBTU (2-4 eq.), and an activator like HOBt (2-4 eq.) in DMF. Add DIPEA (4-8 eq.) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated dipeptide solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

Continuation: Proceed with the standard Fmoc deprotection and coupling cycle for the next amino acid in the sequence.

Quantitative Data and Performance

The use of pseudoproline dipeptides significantly improves the outcome of challenging syntheses. As demonstrated in the synthesis of the PADRE epitope, incorporating a pseudoproline dipeptide can dramatically enhance synthetic efficiency and the purity of the crude product.[7]

Table 6.1: Comparative Synthesis of PADRE Epitope

| Synthesis Strategy | Resin Loading | Crude Product Purity (HPLC) | Elongation Yield | Key Observation | Reference |

| Standard Fmoc AAs | 0.76 mmole/g | Low (numerous truncations) | Poor | Marked slowdown after 9 cycles | [7] |

| Standard Fmoc AAs | 0.4 mmole/g | Moderate | Moderate | Slowdown observed | [7] |

| With Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH | 0.4 mmole/g | High | Significantly Improved | Improved synthetic efficiency | [7] |

| With Pseudoproline + PEGA Resin | 0.36 mmole/g | 87% (Target Peptide) | Excellent | Excellent yield and even Fmoc removal | [7] |

Note: The table references a similar pseudoproline dipeptide, Fmoc-Trp(Boc)-Thr(ΨMe,Mepro)-OH, as a direct comparative example for this compound is not available in the search results. The principle and expected outcome are analogous.

Advantages and Strategic Considerations

Summary of Advantages

-

High Efficiency: Reduces incomplete couplings and side reactions, minimizing waste.[1]

-

Enhanced Purity: Leads to a higher yield of the target peptide with fewer impurities, simplifying purification.[1]

-

Versatility: Applicable to a wide range of peptide structures, including linear, cyclic, and other complex conformations.[1]

-

Cost-Effectiveness: Minimizes failed syntheses, saving valuable reagents, time, and resources.[1]

Strategic Implementation

Conclusion

This compound is not merely a building block but a strategic tool for overcoming fundamental challenges in solid-phase peptide synthesis.[4] Its ability to disrupt aggregation and enhance solubility makes it an indispensable component in the synthesis of complex peptides for research, therapeutic development, and drug delivery applications.[1][3][6] The strategic incorporation of this dipeptide simplifies the synthesis of challenging sequences, ultimately improving the quality, efficiency, and cost-effectiveness of the final product.[1]

References

- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-glu(otbu)-thr(psi(Me ,Me)pro)-OH [myskinrecipes.com]

- 4. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemimpex.com [chemimpex.com]

- 7. merckmillipore.com [merckmillipore.com]

The Strategic Incorporation of Pseudoproline Dipeptides in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of peptides, particularly long and complex sequences, is often hampered by the propensity of the growing peptide chain to aggregate. This phenomenon, primarily driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, poor yields, and difficult purifications. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these challenges. This in-depth guide explores the core principles of pseudoproline dipeptides, their mechanism of action, and their practical application in solid-phase peptide synthesis (SPPS), supported by quantitative data and detailed experimental protocols.

Core Concepts of Pseudoproline Dipeptides

Pseudoproline (ψ-Pro) dipeptides are synthetically modified dipeptide building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys).[1][2] The defining feature of a pseudoproline is the formation of a temporary, acid-labile oxazolidine (B1195125) (from Ser/Thr) or thiazolidine (B150603) (from Cys) ring.[1][2] This five-membered ring is formed by the reaction of the amino acid's side-chain hydroxyl or thiol group with an aldehyde or ketone, effectively creating a proline-like "kink" in the peptide backbone.[3][4]

First introduced by Wöhr and Mutter in 1995 as a solubilizing, structure-disrupting technique, pseudoproline dipeptides have been extensively validated for their ability to enhance the synthesis of "difficult" peptides.[2] These dipeptides serve a dual function: they act as temporary protecting groups for the Ser, Thr, or Cys side chain and as potent disrupters of secondary structure formation.[5]

Mechanism of Action: Disrupting Aggregation at the Molecular Level

The primary role of pseudoproline dipeptides is to prevent the formation of β-sheet aggregates during SPPS.[2] This is achieved through a multi-faceted mechanism:

-

Conformational Disruption: The cyclic structure of the pseudoproline imposes a steric constraint on the peptide backbone, favoring a cis-amide bond conformation over the more common trans conformation.[2] This "kink" disrupts the regular hydrogen bonding patterns required for the formation of stable β-sheets between peptide chains.[2][4]

-

Enhanced Solvation and Solubility: By breaking up ordered secondary structures, the growing peptide chain remains better solvated by the synthesis solvents (e.g., DMF, NMP).[2] This improved solubility ensures that the reactive N-terminus of the peptide is accessible for the next coupling step.[2]

-

Improved Coupling Efficiency: With the N-terminus more exposed and less sterically hindered by aggregated neighboring chains, acylation reactions proceed more efficiently.[2] This leads to higher yields and greater purity of the crude peptide product.[2]

-

Reversible Modification: The pseudoproline moiety is stable under the standard conditions of Fmoc-based SPPS but is readily cleaved with strong acid, typically trifluoroacetic acid (TFA), during the final deprotection and cleavage from the solid support.[2][3] This regenerates the native serine, threonine, or cysteine residue, leaving no permanent modification in the final peptide sequence.[2]

The logical flow of the pseudoproline mechanism of action is illustrated below.

Caption: Logical flow of the pseudoproline mechanism of action.[6]

Quantitative Impact on Peptide Synthesis

The incorporation of pseudoproline dipeptides has a demonstrably positive and quantifiable impact on the synthesis of aggregation-prone peptides. This is most evident in the significant increase in final product yield and purity.

| Peptide Sequence Example | Challenge | Outcome with Pseudoproline Dipeptides | Purity/Yield Improvement |

| Highly Aggregated Sequences | General "difficult" sequences prone to aggregation. | Insertion of a single pseudoproline dipeptide. | Up to a 10-fold increase in product yield.[6][7] |

| Human Amylin (hAmylin) | A 37-residue peptide prone to amyloidogenic aggregation. | Successful synthesis with high yield and purity. Standard Fmoc methods produced only trace amounts.[2][6][8] | Enabled synthesis of a previously intractable peptide. |

| RANTES (24-91) | A 68-amino-acid chemokine with high aggregation propensity. | Efficiently synthesized using a combination of PEG-based ChemMatrix resin and pseudoproline dipeptides.[2][6] | Enabled successful synthesis. |

| Model "Difficult" Peptide | A known "difficult" peptide sequence. | Synthesis with Fmoc-Ser(tBu)-OH resulted in a highly heterogeneous product. Substitution with a pseudoproline dipeptide led to the desired product in excellent yield.[9] | Dramatically increased synthetic efficiency and yield.[9] |

Experimental Protocols

The following protocols provide a general framework for the incorporation of pseudoproline dipeptides in Fmoc-based solid-phase peptide synthesis.

Synthesis of Pseudoproline Dipeptides

While commercially available, pseudoproline dipeptides can be synthesized in the laboratory. The "direct insertion" method is generally preferred for its efficiency.[2]

-

Dipeptide Synthesis: Synthesize the desired dipeptide (e.g., Fmoc-Xaa-Ser-OH) using standard solution-phase or solid-phase methods.

-

Oxazolidine Ring Formation: React the unprotected dipeptide with dimethoxypropane or formaldehyde (B43269) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the pseudoproline ring.[2][6]

-

Purification: Purify the resulting Fmoc-protected pseudoproline dipeptide by chromatography.

Incorporation into Solid-Phase Peptide Synthesis (SPPS)

Pseudoproline dipeptides are incorporated into the growing peptide chain using standard coupling protocols.

Materials:

-

Fmoc-protected pseudoproline dipeptide

-

Peptide-resin with a free N-terminal amine

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Solvents: N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), dichloromethane (B109758) (DCM)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvents: DMF, DCM

General SPPS Workflow:

References

- 1. benchchem.com [benchchem.com]

- 2. chempep.com [chempep.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. Pseudoproline - Wikipedia [en.wikipedia.org]

- 6. Fmoc-Lys(Boc)-Thr(Psime,Mepro)-OH | Benchchem [benchchem.com]

- 7. Cbz-D-Arg(Pbf)-OH | Benchchem [benchchem.com]

- 8. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Unlocking Efficiency in Peptide Synthesis: A Technical Guide to Pseudoproline Dipeptides

For researchers, scientists, and professionals in drug development, the synthesis of complex and aggregation-prone peptides presents a significant bottleneck. This guide provides an in-depth exploration of pseudoproline dipeptides, powerful tools in Solid-Phase Peptide Synthesis (SPPS) that enhance efficiency, purity, and yield by mitigating peptide aggregation.

Pseudoproline dipeptides are chemically modified building blocks that introduce a temporary "kink" in the growing peptide chain, disrupting the formation of secondary structures like β-sheets that are a primary cause of synthesis failure.[1][2] This guide will delve into the mechanism of action, provide quantitative data on their benefits, detail experimental protocols for their use, and present visual workflows to facilitate their integration into your research.

The Core Concept: Overcoming Aggregation

During SPPS, as the peptide chain elongates on the solid support, it can fold and aggregate, leading to incomplete coupling and deprotection steps. This results in a heterogeneous mixture of truncated and deletion sequences, significantly complicating purification and reducing the overall yield of the desired peptide.[3][4]

Pseudoproline dipeptides, derived from serine, threonine, or cysteine residues, address this challenge by introducing a temporary oxazolidine (B1195125) or thiazolidine (B150603) ring structure.[1][5] This five-membered ring mimics the structure of proline, inducing a cis-amide bond that disrupts the hydrogen bonding patterns responsible for β-sheet formation.[2][5] The result is a more solvated and accessible peptide chain, leading to more efficient and complete reactions.[1] Upon final cleavage with trifluoroacetic acid (TFA), the native serine, threonine, or cysteine residue is regenerated.[6]

Quantitative Benefits: A Data-Driven Perspective

The incorporation of pseudoproline dipeptides has been shown to dramatically improve the outcomes of challenging peptide syntheses. For highly aggregated sequences, the use of a single pseudoproline can lead to as much as a 10-fold increase in product yield.[2][7]

| Peptide | Challenge | Improvement with Pseudoproline Dipeptides | Reference |

| Human Amylin (IAPP) | Highly amyloidogenic and prone to aggregation | Successful synthesis with high yield and purity achieved, whereas standard Fmoc-SPPS produced only trace amounts of the desired product. | [7] |

| RANTES (24-91) | 68-amino acid chemokine with high aggregation propensity | Efficiently synthesized in combination with a PEG-based ChemMatrix resin. | [1][7] |

| "Difficult" Peptide Sequence | Highly heterogeneous product with standard Fmoc-Ser(tBu)-OH | Analogs prepared with both Ser- and Cys-derived pseudoprolines showed excellent purity. | [7] |

| Caveolin-1 fragment | 54-amino acid intramembrane domain prone to aggregation | Successful synthesis was achieved by strategically placing pseudoproline dipeptides. | [5] |

Mechanism of Action: Disrupting Aggregation

The key to the effectiveness of pseudoproline dipeptides lies in their ability to disrupt the formation of intermolecular β-sheets, a major contributor to peptide aggregation during SPPS.

Experimental Protocols

The integration of pseudoproline dipeptides into standard Fmoc-SPPS protocols is straightforward and can be performed using both manual and automated synthesizers.[1]

General Workflow for SPPS with Pseudoproline Dipeptides

Key Experimental Considerations:

-

Positioning: For optimal disruption of secondary structures, pseudoproline dipeptides should be spaced approximately 5-6 residues apart. A minimum of 2 residues should separate a pseudoproline from another pseudoproline or a proline. It is also beneficial to place them before hydrophobic regions.[2][6]

-

Resin Selection: The choice of solid support is crucial. Low-aggregation resins such as 2-chlorotrityl or PEG-based resins like ChemMatrix are recommended for synthesizing complex peptides, especially in combination with pseudoproline dipeptides.[1]

-

Coupling: Standard Fmoc-SPPS coupling reagents can be used for the incorporation of pseudoproline dipeptides.[1]

-

Manual Coupling (HBTU/DIPEA):

-

Dissolve the Fmoc-pseudoproline dipeptide (3-5 equivalents) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the mixture and allow for pre-activation for 1-2 minutes.

-

Add the activated solution to the deprotected resin and agitate for 1-2 hours at room temperature.[8]

-

Monitor the reaction completion using a Kaiser test.[8]

-

-

Automated Synthesis: Pseudoproline dipeptides are compatible with automated peptide synthesizers.[1] The dipeptide can be programmed to be coupled as a serine or threonine residue, followed by omitting the coupling cycle for the subsequent amino acid.[9]

-

-

Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups, including the conversion of the pseudoproline back to its native residue, is typically achieved using a standard TFA-based cleavage cocktail (e.g., TFA/water/TIS 95:2.5:2.5).[1][9]

Conclusion

Pseudoproline dipeptides are an invaluable tool for overcoming the challenges of peptide aggregation in SPPS. Their ability to disrupt secondary structure formation leads to significant improvements in synthetic efficiency, crude product purity, and overall yield, particularly for long and "difficult" sequences. By understanding the underlying mechanism and following the outlined experimental guidelines, researchers can effectively integrate these powerful building blocks into their peptide synthesis workflows to accelerate the discovery and development of novel peptide-based therapeutics and research tools.

References

- 1. chempep.com [chempep.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. bachem.com [bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

The Indispensable Guardian: A Technical Guide to OtBu Side Chain Protection of Glutamic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the precise orchestration of chemical reactions is paramount to achieving the desired final product with high purity and yield. For trifunctional amino acids like glutamic acid, with its reactive γ-carboxyl group, temporary protection of the side chain is a critical step to prevent unwanted side reactions and ensure the fidelity of peptide bond formation. Among the arsenal (B13267) of protecting groups available, the tert-butyl (OtBu) ester has emerged as a cornerstone, particularly in the widely adopted Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This in-depth technical guide provides a comprehensive examination of the OtBu protecting group for glutamic acid, detailing its function, application, and the experimental protocols for its use.

Core Function and Chemical Properties

The primary role of the OtBu group is to mask the nucleophilicity of the glutamic acid side-chain carboxyl group, thereby preventing it from participating in undesired reactions during peptide synthesis.[1] This is achieved by converting the carboxylic acid into a tert-butyl ester, which imparts significant steric hindrance.[1]

Key Properties:

-

Stability: The OtBu group is exceptionally stable under the basic and nucleophilic conditions required for the repetitive removal of the Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is typically accomplished using a piperidine (B6355638) solution.[1][2]

-

Acid Lability: Conversely, the OtBu ester is readily and specifically cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][3] This cleavage is a cornerstone of the final deprotection step in many synthetic strategies.[1]

-

Orthogonality: The contrasting stability of the OtBu group (acid-labile) and the Fmoc group (base-labile) exemplifies an orthogonal protection strategy.[1][4] This orthogonality is fundamental to modern peptide synthesis, allowing for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.[1][4][5]

The use of OtBu protection for the glutamic acid side chain effectively prevents common side reactions such as pyroglutamate (B8496135) and glutarimide (B196013) formation.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the protection and deprotection reactions involving the OtBu group on glutamic acid.

Table 1: Synthesis of Fmoc-L-Glu(OtBu)-OH

| Parameter | Value | Reference |

| Starting Material | Fmoc-L-glutamic acid | [1] |

| Reagent | tert-Butyl acetate (B1210297) | [1] |

| Catalyst | Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | [1] |

| Stoichiometry | Fmoc-L-Glu:tert-Butyl acetate:Tf₂NH (1.0 : 10.0 : 0.05 eq) | [1] |

| Solvent | Not specified, reaction is a suspension | [1] |

| Reaction Time | Not specified, monitor by TLC/HPLC | [1] |

| Typical Yield | High (specific value not provided) | [1] |

Table 2: Deprotection of OtBu Group in Solid-Phase Peptide Synthesis

| Parameter | Value | Reference |

| Reagent | Trifluoroacetic acid (TFA) | [1][7] |

| Cleavage Cocktail (example) | Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT) | [6] |

| TFA Concentration | Typically 25-50% in DCM for selective deprotection, or >90% in cleavage cocktails | [7][8] |

| Reaction Time | 1-4 hours | [6][7] |

| Temperature | Room Temperature | [6][7] |

| Typical Yield | >90% | [7] |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-Glu(OtBu)-OH

This protocol outlines a general method for the tert-butylation of the glutamic acid side chain.[1]

Materials:

-

Fmoc-L-glutamic acid

-

tert-Butyl acetate

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Suspend Fmoc-L-glutamic acid (1.0 eq) in tert-butyl acetate (10.0 eq).

-

To the stirred suspension, add a catalytic amount of Tf₂NH (e.g., 0.05 eq).

-

Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC or HPLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to yield pure Fmoc-L-Glu(OtBu)-OH.

Protocol 2: Cleavage and Deprotection in SPPS

This protocol describes the final step of SPPS, where the peptide is cleaved from the resin and all acid-labile protecting groups, including OtBu, are removed.[1][6]

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail (e.g., 2-10 mL per gram of resin). Ensure the resin is fully submerged.

-

Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the peptide into a centrifuge tube.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approximately 10 times the TFA volume) of cold diethyl ether.

-

Incubate at -20°C for at least 30 minutes to maximize precipitation.

-

Pellet the peptide by centrifugation, carefully decant the ether, and wash the pellet with fresh cold ether.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

Caption: Protection of Glutamic Acid with OtBu.

Caption: Cleavage and Deprotection of OtBu Group.

Caption: Simplified SPPS Workflow with Fmoc-Glu(OtBu)-OH.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. biosynth.com [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the ψ(Me,Me)pro Moiety in Preventing Peptide Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aggregation of peptides and proteins is a significant challenge in both chemical synthesis and the development of therapeutics, often leading to reduced yields, poor solubility, and loss of biological activity. The incorporation of the ψ(Me,Me)pro moiety, a type of pseudoproline dipeptide, has emerged as a powerful strategy to mitigate these issues. This technical guide provides an in-depth analysis of the mechanism by which the ψ(Me,Me)pro moiety prevents aggregation, primarily during solid-phase peptide synthesis (SPPS). It also details the standard experimental protocols used to assess peptide aggregation, which can be applied to evaluate the conformational stability of peptides containing this modification. While quantitative data on the direct inhibition of aggregation in solution by the ψ(Me,Me)pro moiety is not extensively available in the current literature, this guide serves as a comprehensive resource on its established role and the methodologies for further investigation.

Introduction: The Challenge of Peptide Aggregation

Peptide aggregation is a phenomenon where peptide chains self-associate to form insoluble aggregates. This process is often driven by the formation of intermolecular β-sheet structures, which are stabilized by hydrogen bonds between the peptide backbones.[1][2] Aggregation is a major hurdle in the chemical synthesis of long or hydrophobic peptides, leading to incomplete reactions and low yields.[3][4] In the context of therapeutic peptides, aggregation can lead to loss of efficacy, immunogenicity, and the formation of toxic species, as seen in various amyloid diseases.

The ψ(Me,Me)pro Moiety: A Structural Disruptor

The ψ(Me,Me)pro moiety is a synthetically introduced dipeptide surrogate derived from serine or threonine.[1] It is an oxazolidine (B1195125) ring formed by the reaction of the amino acid's side-chain hydroxyl group with a ketone (in this case, derived from acetone, hence "Me,Me"). This modification creates a proline-like "kink" in the peptide backbone.[2][3]

Mechanism of Aggregation Prevention

The primary role of the ψ(Me,Me)pro moiety is to disrupt the formation of secondary structures, particularly β-sheets, that lead to aggregation.[5] This is achieved through a conformational disruption of the peptide backbone.[2] The five-membered oxazolidine ring restricts the peptide's conformational freedom and favors the formation of a cis-amide bond with the preceding amino acid residue.[1] This contrasts with the typical trans-amide bonds found in β-sheets. The resulting "kink" disrupts the linear, extended conformation required for intermolecular hydrogen bonding and β-sheet formation.[3][6]

By preventing the formation of these aggregation-prone structures, the ψ(Me,Me)pro moiety enhances the solvation of the growing peptide chain during SPPS, leading to improved coupling efficiency and higher yields of the final product.[2]

Mechanism of aggregation prevention by the ψ(Me,Me)pro moiety.

Quantitative Data on Aggregation Prevention

A comprehensive review of the scientific literature reveals that the primary application and quantitative assessment of the ψ(Me,Me)pro moiety's anti-aggregation properties are focused on the context of solid-phase peptide synthesis (SPPS). Data consistently shows improved yields for "difficult" or aggregation-prone sequences when pseudoproline dipeptides are incorporated.

However, there is a notable lack of publicly available quantitative data directly assessing the inhibitory effect of the ψ(Me,Me)pro moiety on the aggregation of purified peptides in solution (e.g., inhibition of amyloid fibril formation). Therefore, the following table remains illustrative of the type of data that would be generated from the experimental protocols described in the subsequent sections.

| Peptide Sequence (with/without ψ(Me,Me)pro) | Aggregation Assay | Key Parameter | Value | Reference |

| Hypothetical Data | ||||

| Amyloid-β (1-42) | Thioflavin T (ThT) Assay | Lag time (t_lag) | X hours | N/A |

| Amyloid-β (1-42) with Ser26(ψMe,Me)pro | Thioflavin T (ThT) Assay | Lag time (t_lag) | Y hours (Y > X) | N/A |

| Amyloid-β (1-42) | Thioflavin T (ThT) Assay | Max Fluorescence | A | N/A |

| Amyloid-β (1-42) with Ser26(ψMe,Me)pro | Thioflavin T (ThT) Assay | Max Fluorescence | B (B < A) | N/A |

| Amyloid-β (1-42) | TEM | Fibril Density | High | N/A |

| Amyloid-β (1-42) with Ser26(ψMe,Me)pro | TEM | Fibril Density | Low / Amorphous | N/A |

| Amyloid-β (1-42) | SEC | % Monomer after 24h | Z% | N/A |

| Amyloid-β (1-42) with Ser26(ψMe,Me)pro | SEC | % Monomer after 24h | W% (W > Z) | N/A |

Experimental Protocols for Assessing Peptide Aggregation

To evaluate the effect of the ψ(Me,Me)pro moiety on the aggregation of a peptide in solution, a combination of biophysical and imaging techniques is employed. The following are detailed methodologies for key experiments.

Thioflavin T (ThT) Fluorescence Assay

The ThT assay is a widely used method to monitor the formation of amyloid-like fibrils in real-time. ThT dye exhibits a characteristic fluorescence enhancement upon binding to the cross-β-sheet structure of amyloid fibrils.[7]

Methodology:

-

Preparation of Peptide Stock Solution:

-

Dissolve the lyophilized peptide (with and without the ψ(Me,Me)pro moiety) in a suitable solvent (e.g., hexafluoroisopropanol, HFIP) to disaggregate any pre-existing structures.

-

Remove the organic solvent by evaporation under a stream of nitrogen gas or by lyophilization.

-

Resuspend the peptide film in a buffer appropriate for the aggregation study (e.g., phosphate-buffered saline, PBS, pH 7.4) to a desired stock concentration.

-

-

ThT Assay Setup:

-

In a 96-well black, clear-bottom microplate, add the peptide solution to a final concentration typically in the micromolar range.

-

Add ThT from a stock solution to a final concentration of 10-25 µM.

-

Include control wells containing buffer and ThT only (for background fluorescence) and the peptide without ThT.

-

-

Data Acquisition:

-

Incubate the plate in a fluorescence plate reader at a constant temperature (e.g., 37°C), with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) with excitation at approximately 440-450 nm and emission at approximately 480-490 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time (t_lag), the apparent rate of fibril growth, and the maximum fluorescence intensity.

-

Workflow for the Thioflavin T (ThT) aggregation assay.

Transmission Electron Microscopy (TEM)

TEM is a powerful imaging technique used to visualize the morphology of peptide aggregates, confirming the presence or absence of fibrillar structures.

Methodology:

-

Sample Preparation:

-

Incubate the peptide solutions (with and without the ψ(Me,Me)pro moiety) under conditions that promote aggregation for a desired period (e.g., 24-48 hours at 37°C with gentle agitation).

-

-

Grid Preparation:

-

Place a 3-5 µL drop of the peptide solution onto a carbon-coated copper grid.

-

Allow the peptide to adsorb for 1-2 minutes.

-

Wick away the excess solution using filter paper.

-

-

Negative Staining:

-

Wash the grid by briefly floating it on a drop of deionized water.

-

Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.

-

Wick away the excess stain and allow the grid to air dry completely.

-

-

Imaging:

-

Visualize the grid using a transmission electron microscope at various magnifications.

-

Acquire images to document the morphology of the aggregates (e.g., fibrillar, amorphous, oligomeric).

-

Workflow for Transmission Electron Microscopy (TEM) of peptide aggregates.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, oligomers, and larger aggregates in a peptide solution.

Methodology:

-

System Setup:

-

Equilibrate a size-exclusion column with a suitable mobile phase (e.g., PBS, pH 7.4). The column should be chosen based on the expected size range of the peptide and its aggregates.

-

-

Sample Preparation:

-

Prepare peptide solutions (with and without the ψ(Me,Me)pro moiety) at a known concentration in the mobile phase.

-

Incubate the samples under aggregating conditions for various time points.

-

-

Chromatographic Run:

-

Inject a defined volume of the peptide solution onto the column.

-

Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm.

-

-

Data Analysis:

-

Analyze the resulting chromatogram. Earlier elution times correspond to larger species (aggregates), while later elution times correspond to smaller species (monomers).

-

Integrate the peak areas to quantify the relative amounts of monomer, oligomers, and larger aggregates at different time points.

-

Conclusion

The ψ(Me,Me)pro moiety is a well-established tool for preventing peptide aggregation during solid-phase synthesis. Its ability to induce a "kink" in the peptide backbone effectively disrupts the formation of β-sheet structures, leading to improved solubility and synthetic efficiency. While its primary application has been in facilitating the chemical synthesis of challenging peptides, the conformational constraints it imposes could potentially influence the aggregation propensity of the final peptide product in solution.

The experimental protocols detailed in this guide provide a robust framework for investigating the anti-aggregation properties of peptides containing the ψ(Me,Me)pro moiety in a post-synthesis context. Further research in this area, generating quantitative data from assays such as ThT, TEM, and SEC, is needed to fully elucidate the potential of this modification in the design of aggregation-resistant therapeutic peptides.

References

A Technical Guide to Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH: A Key Building Block in Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pseudoproline dipeptide, Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH, a critical reagent in modern solid-phase peptide synthesis (SPPS). This document details its physicochemical properties, its mechanism of action in preventing peptide aggregation, and protocols for its application in synthesizing complex, aggregation-prone, or lengthy peptide sequences.

Core Molecular Data

This compound is a specifically designed dipeptide derivative that leverages protecting groups and a proline-like conformation to enhance the efficiency and success rate of peptide synthesis.[1][2] Its quantitative data are summarized below.

| Property | Value | References |

| Molecular Weight | 566.64 g/mol | [1][3][4][5] |

| Molecular Formula | C₃₁H₃₈N₂O₈ | [1][2][4][5] |

| Appearance | White to off-white powder | [1][2] |

| Storage Conditions | Store at ≤ -4 °C, dry | [1][2][4] |

| CAS Number | 957780-56-2 | [2][4][5] |

The Role of Pseudoproline Dipeptides in Peptide Synthesis

The synthesis of long or hydrophobic peptides is often hampered by the aggregation of the growing peptide chain on the solid-phase resin.[6] This aggregation, driven by the formation of intermolecular β-sheet structures, can lead to incomplete coupling reactions, low yields, and purification difficulties.[7][8]

This compound is a type of pseudoproline dipeptide, a class of compounds developed to overcome these challenges.[7][9] The key to its function lies in the threonine residue, which is reversibly protected as a dimethyl-substituted oxazolidine (B1195125) ring.[7][8] This cyclic structure mimics the kink-inducing properties of proline, disrupting the hydrogen-bonding networks responsible for aggregation.[7][8] By incorporating this dipeptide into a sequence, the solvation of the peptide chain is improved, ensuring reactive sites remain accessible for efficient coupling.[7]

Key Components and Their Functions:

-

Fmoc (Fluorenylmethyloxycarbonyl): This is a base-labile protecting group on the N-terminus. Its removal under mild basic conditions (e.g., piperidine) is a cornerstone of the Fmoc-SPPS strategy, allowing for the stepwise addition of amino acids without damaging sensitive parts of the peptide.[1][]

-

Glu(OtBu): This is a glutamic acid residue where the side-chain carboxylic acid is protected by a tert-butyl (OtBu) group. The OtBu group is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step from the resin.[1]

-

Thr(psi(Me,Me)pro): This is the pseudoproline moiety. The oxazolidine ring is stable throughout the synthesis cycles but is cleaved by TFA during the final deprotection, regenerating the native threonine residue in the final peptide.[8][9]

The strategic placement of this dipeptide, typically every 5-6 residues and before known hydrophobic regions, can dramatically improve the synthesis of previously intractable peptide sequences.[8][9]

Experimental Protocol: Incorporation into Fmoc-SPPS

The use of this compound does not require specialized equipment and is compatible with standard automated or manual Fmoc-SPPS protocols.[7] It is introduced as a single dipeptide unit.

General Coupling Procedure:

-

Resin Preparation: Swell the desired solid-phase resin (e.g., Rink Amide or Wang resin) in a suitable solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

-

Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine (B6355638) in DMF to remove the N-terminal Fmoc group from the growing chain. Wash the resin thoroughly with DMF.

-

Dipeptide Activation: In a separate vessel, dissolve this compound (1.5-3 equivalents) and a coupling agent (e.g., HBTU, HATU, or PyBOP) in DMF. Add an activation base such as N,N-diisopropylethylamine (DIPEA). Allow the mixture to pre-activate for several minutes.

-

Coupling: Add the activated dipeptide solution to the deprotected, resin-bound peptide. Allow the reaction to proceed for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative test (e.g., Kaiser test).

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Continuation of Synthesis: Proceed with the standard cycle of deprotection and coupling for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing 95% Trifluoroacetic Acid (TFA), water, and scavengers (e.g., triisopropylsilane). This step simultaneously cleaves the peptide from the resin, removes the side-chain protecting groups (including OtBu), and converts the pseudoproline ring back to a native threonine residue.[8]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the conceptual role of the pseudoproline dipeptide in SPPS and a typical workflow for its incorporation.

References

- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-glu(otbu)-thr(psi(Me ,Me)pro)-OH [myskinrecipes.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. bachem.com [bachem.com]

- 7. chempep.com [chempep.com]

- 8. peptide.com [peptide.com]

- 9. merckmillipore.com [merckmillipore.com]

A Technical Guide to Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH, with the CAS number 957780-56-2 , is a pseudoproline dipeptide that has emerged as a critical tool in solid-phase peptide synthesis (SPPS). Its unique structural features address common challenges encountered during the synthesis of "difficult" peptide sequences, particularly those prone to aggregation. This technical guide provides an in-depth overview of its properties, applications, and the underlying mechanisms that contribute to its efficacy. We will also present a detailed experimental protocol for its use in the synthesis of a therapeutic peptide and explore the relevant biological signaling pathways.

Core Concepts and Physicochemical Properties

This compound is a dipeptide composed of glutamic acid and a modified threonine residue. The key to its function lies in the formation of an oxazolidine (B1195125) ring from the threonine, creating a "pseudoproline" moiety. This structural modification introduces a "kink" in the peptide backbone, disrupting the formation of secondary structures like β-sheets that are a primary cause of peptide aggregation during synthesis. By preventing this aggregation, the growing peptide chain remains well-solvated and accessible to reagents, leading to improved coupling efficiency and higher purity of the final product.

| Property | Value |

| CAS Number | 957780-56-2 |

| Molecular Formula | C₃₁H₃₈N₂O₈ |

| Molecular Weight | 566.64 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥97% (HPLC) |

| Storage | -20°C to -80°C, sealed from moisture |

Advantages in Solid-Phase Peptide Synthesis

The incorporation of this compound into a peptide sequence offers several advantages over traditional synthesis methods, particularly for long or hydrophobic peptides:

-

Reduced Aggregation: The proline-like kink disrupts inter- and intra-chain hydrogen bonding, preventing the formation of insoluble aggregates.

-

Improved Solubility: By maintaining a non-aggregated state, the peptide-resin remains well-solvated in common SPPS solvents like dimethylformamide (DMF).

-

Enhanced Coupling Efficiency: The N-terminus of the growing peptide chain remains accessible for subsequent coupling reactions, leading to higher yields and fewer deletion sequences.

-

Increased Purity of Crude Product: The reduction in side reactions and incomplete couplings results in a cleaner crude product, simplifying subsequent purification steps.

Experimental Protocols

The following is a representative protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol is based on standard Fmoc/tBu chemistry and can be adapted for automated synthesizers.

Materials

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

Procedure

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Standard):

-

Dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and OxymaPure® (4 equivalents) in DMF.

-

Add DIC (4 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Incorporation of this compound:

-

Follow the same procedure as in step 3, using this compound as the dipeptide to be coupled. Due to its larger size, extend the coupling time to 3-4 hours and ensure complete dissolution in DMF.

-

-

Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

-

Visualization of Workflows and Pathways

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating the pseudoproline dipeptide.

Caption: Solid-phase peptide synthesis workflow.

Signaling Pathway of a Relevant Therapeutic Peptide: GLP-1 Receptor Agonists

Peptides synthesized using this compound are often developed as therapeutics. A prominent example is the class of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, such as Exenatide, used in the treatment of type 2 diabetes. The synthesis of these peptides can be challenging due to their length and sequence, making them ideal candidates for the use of pseudoproline dipeptides. The following diagram illustrates the GLP-1 receptor signaling pathway in a pancreatic β-cell.

Caption: GLP-1 receptor signaling pathway.

Conclusion

This compound is a valuable tool for overcoming the challenges associated with the synthesis of difficult peptide sequences. Its ability to disrupt aggregation and improve coupling efficiency leads to higher yields and purities of the final peptide product. This technical guide has provided a comprehensive overview of its properties, a detailed experimental protocol for its application, and a visualization of its relevance in the context of therapeutic peptide development. For researchers and drug development professionals, the strategic incorporation of this pseudoproline dipeptide can be a key factor in the successful synthesis of complex and biologically important peptides.

Technical Guide: Solubility Profile of Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH

Executive Summary

Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH is a specialized dipeptide derivative crucial in modern solid-phase peptide synthesis (SPPS), particularly for long or aggregation-prone sequences. Its unique structure, incorporating a pseudoproline (ψ-Pro) moiety, is intentionally designed to enhance solubility and disrupt secondary structure formation during synthesis. This guide provides a comprehensive overview of the physicochemical principles governing its solubility, detailed protocols for solubility determination, and a predictive framework for its behavior in various solvent systems. While precise quantitative data is sequence and batch-dependent, this document equips researchers with the necessary tools to effectively handle and solubilize this compound.

Physicochemical Drivers of Solubility

The solubility of this compound is not governed by a single factor but is a multifactorial property derived from its constituent parts. Understanding these components is key to selecting an appropriate solvent system.

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: This large, aromatic, and hydrophobic protecting group dominates the molecule's character, rendering it poorly soluble in aqueous solutions but promoting solubility in common organic solvents used in peptide synthesis.[]

-

Glu(OtBu) Residue: The glutamic acid side chain is protected by a tert-butyl (OtBu) group. This bulky, hydrophobic ester masks the acidic carboxyl group, preventing it from being charged and further contributing to the molecule's overall non-polar character.

-

Thr(psi(Me,Me)pro) (Pseudoproline) Moiety: This is the most critical feature for solubility enhancement. Pseudoproline dipeptides are specifically engineered to prevent peptide aggregation and improve solvation.[2][3] The oxazolidine (B1195125) ring introduces a "kink" in the peptide backbone, disrupting the inter-chain hydrogen bonding that leads to β-sheet formation and subsequent precipitation.[2][4] This structural disruption significantly increases the solubility of the growing peptide chain in synthesis solvents.[5]

-

C-Terminal Carboxylic Acid (-OH): The free carboxylic acid at the C-terminus provides a site for ionization. At neutral or basic pH, this group can be deprotonated to a carboxylate (-O⁻), which would dramatically increase solubility in polar or aqueous media. However, in the context of SPPS, reactions are typically run in non-polar organic solvents where this group remains protonated.

A logical diagram illustrating these relationships is presented below.

Predicted Solubility & Data Presentation

Specific quantitative solubility data for this compound is not publicly available and is highly dependent on factors such as purity, crystalline form, and temperature. However, based on its structure, a qualitative prediction can be made. The compound is expected to have high solubility in polar aprotic organic solvents commonly used for peptide synthesis and moderate to low solubility in non-polar and protic solvents.

Researchers should determine solubility empirically for their specific application and lot number. Data should be recorded systematically as shown in the template table below.

| Solvent | Solvent Type | Temperature (°C) | Observed Solubility (mg/mL) | Method | Notes |

| Dichloromethane (DCM) | Non-Polar | 25 | Visual | ||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | HPLC | High solubility expected[] | |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 25 | HPLC | High solubility expected[] | |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | HPLC | Often used for difficult peptides[6] | |

| Acetonitrile (ACN) | Polar Aprotic | 25 | HPLC | ||

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | Visual | ||

| Methanol (MeOH) | Polar Protic | 25 | Visual | ||

| Water | Aqueous | 25 | Visual | Low solubility expected | |

| 10% Acetic Acid in Water | Aqueous (Acidic) | 25 | Visual | May improve solubility vs. water[6] |

Experimental Protocols for Solubility Determination

It is critical to approach solubility testing systematically, starting with a very small amount of the valuable peptide.[7]

Protocol 1: Visual Solubility Estimation (Screening)

This method is a rapid, qualitative approach to screen multiple solvents.

-

Preparation: Aliquot 1 mg of this compound into several individual, clean glass vials.

-

Solvent Addition: Add the first solvent to the first vial in incremental volumes (e.g., 50 µL).

-

Mixing: After each addition, vortex the vial for 30 seconds. Sonication (3 x 10-second bursts) can be used to aid dissolution and break up aggregates.[7]

-

Observation: Visually inspect the solution against a dark background. A completely solubilized peptide will result in a clear, particle-free solution.[7] If the peptide dissolves, record the volume of solvent used and calculate the approximate solubility (e.g., 1 mg in 100 µL = ~10 mg/mL).

-

Iteration: If the peptide does not dissolve after adding a total of 1 mL (for a concentration of 1 mg/mL), it can be considered poorly soluble in that solvent. Repeat steps 2-4 for each solvent to be tested.

Protocol 2: Quantitative Solubility by HPLC (Shake-Flask Method)

This is a thermodynamic equilibrium solubility assay that provides precise, quantitative data.[8]

-

Sample Preparation: Add an excess amount of the dipeptide (e.g., 5-10 mg) to a vial, ensuring some solid will remain undissolved.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient time to reach equilibrium (typically 24-72 hours).[8]

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 xg for 10 minutes) to pellet the excess, undissolved solid.

-

Sampling & Dilution: Carefully withdraw a known volume of the supernatant, being cautious not to disturb the pellet. Dilute the supernatant with a suitable mobile phase to a concentration within the quantifiable range of the HPLC system.

-

Quantification: Analyze the diluted sample by a calibrated reverse-phase HPLC (RP-HPLC) method. Determine the concentration of the dipeptide by comparing its peak area to a standard curve prepared with known concentrations of the same compound.

-

Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at that temperature.

The general workflow for determining solubility is depicted below.

Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted with appropriate safety precautions. Solubility can vary between batches and under different experimental conditions.

References

- 2. chempep.com [chempep.com]

- 3. Pseudoproline - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. bachem.com [bachem.com]

- 6. biocat.com [biocat.com]

- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 8. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]

A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical aspects of storing and handling the pseudoproline dipeptide, Fmoc-Glu(OtBu)-Thr(psi(Me,Me)pro)-OH. Adherence to these guidelines is essential to ensure the compound's integrity, stability, and optimal performance in solid-phase peptide synthesis (SPPS), thereby supporting the successful development of complex peptide-based therapeutics and research tools.

Compound Overview

This compound is a specialized dipeptide derivative crucial for peptide synthesis and drug development.[1] Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group for the N-terminus, a tert-butyl (OtBu) protecting group for the glutamic acid side chain, and a pseudoproline (psi(Me,Me)pro) moiety derived from threonine.[2][3] This pseudoproline modification introduces a "kink" into the peptide backbone, effectively disrupting the formation of secondary structures like β-sheets during SPPS.[4][5] This disruption mitigates peptide aggregation and enhances solubility, leading to improved coupling efficiency, higher purity, and greater overall yield of the target peptide.[2][4][5]

Storage and Stability

Proper storage is paramount to maintain the chemical integrity and reactivity of this compound. The compound is typically supplied as a white to off-white powder.[1][2] As with most peptides and their derivatives, it is susceptible to degradation by moisture, temperature fluctuations, and light.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

| Form | Storage Temperature | Duration | Key Considerations |

| Solid (Powder) | -80°C | Up to 2 years | Long-term storage. Must be in a tightly sealed container away from moisture.[3] |

| -20°C | Up to 1 year | Suitable for shorter-term storage. Keep sealed and protected from moisture.[3] | |

| 2-8°C | Short-term | For immediate use. Minimize exposure to ambient conditions.[6][7] | |

| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Use a tightly sealed container.[3] |

| -20°C | Up to 1 month | Suitable for working solutions. Minimize freeze-thaw cycles.[3] |

Handling Procedures

Safe and effective handling of this compound requires attention to personal protective equipment (PPE), proper dissolution techniques, and an understanding of its chemical properties.

Safety Precautions

Standard laboratory safety protocols should be followed. This includes wearing gloves, a lab coat, and safety glasses to avoid skin and eye contact. Handling of the powdered form should be performed in a well-ventilated area or a fume hood to prevent inhalation.

Dissolution Guidelines

The solubility of this compound can be influenced by the presence of protecting groups and the pseudoproline moiety. While specific quantitative solubility data is not widely published, general guidelines for peptides of similar nature can be followed.

General Dissolution Workflow:

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. ≥97.0% (HPLC), for peptide synthesis, Novabiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 7. Fmoc-glu(otbu)-thr(psi(Me ,Me)pro)-OH [myskinrecipes.com]

Synthesis of Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH, a pseudoproline dipeptide critical for advanced solid-phase peptide synthesis (SPPS). This guide details the experimental protocols, key characterization data, and the strategic importance of this building block in producing complex and aggregation-prone peptides with high purity and yield.

Introduction

Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH is a specialized dipeptide derivative designed to overcome challenges associated with peptide aggregation during SPPS.[1] The incorporation of a pseudoproline (oxazolidine) moiety, formed from the threonine residue, introduces a "kink" in the growing peptide backbone. This structural disruption effectively interrupts inter-chain hydrogen bonding, which is the primary cause of β-sheet formation and subsequent aggregation.[2][3] The use of this dipeptide not only enhances the solubility of the resin-bound peptide but also improves coupling efficiency, leading to higher purity and overall yield of the final peptide product.[1] The Fmoc protecting group on the N-terminus allows for standard deprotection cycles in SPPS, while the tert-butyl (OtBu) group on the glutamic acid side-chain provides orthogonal protection, removable under acidic conditions during final cleavage.

Physicochemical Properties and Characterization

Accurate characterization of Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH is essential to ensure its quality and suitability for peptide synthesis. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 957780-56-2 | [4][5][6] |

| Molecular Formula | C₃₁H₃₈N₂O₈ | [4][5] |

| Molecular Weight | 566.64 g/mol | [5] |

| Appearance | White to off-white powder | [4][6] |

| Purity (HPLC) | ≥97% | [4] |

| Storage Conditions | Store at ≤ -4 °C | [4] |

Characterization Data

Spectroscopic data is vital for the structural confirmation of the synthesized dipeptide.

| Data Type | Summary of Expected Results | Source |

| ¹H NMR | Characteristic peaks for the Fmoc, Glu(OtBu), and Thr(ψ(Me,Me)pro) moieties are expected. | [7] |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight should be observed. | [7] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the functional groups present (e.g., C=O, N-H, C-O) are expected. | [7] |

Synthesis Workflow

The synthesis of Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH is a two-step process. The first step involves the coupling of the protected amino acids, Fmoc-Glu(OtBu)-OH and H-Thr-OMe, followed by saponification to yield the dipeptide Fmoc-Glu(OtBu)-Thr-OH. The second step is the formation of the oxazolidine (B1195125) ring to produce the final pseudoproline dipeptide.

Experimental Protocols

The following protocols are based on established methods for peptide coupling and pseudoproline formation. Researchers should adapt these procedures as necessary based on laboratory conditions and available reagents.

Step 1: Synthesis of Fmoc-Glu(OtBu)-Thr-OH

-

Coupling Reaction:

-

Dissolve Fmoc-Glu(OtBu)-OH (1.0 eq) and H-Thr-OMe·HCl (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to neutralize the hydrochloride salt and act as a base.

-

Add a coupling reagent such as HBTU (1.0 eq) to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide ester, Fmoc-Glu(OtBu)-Thr-OMe.

-

-

Saponification:

-

Dissolve the crude Fmoc-Glu(OtBu)-Thr-OMe in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Cool the solution to 0 °C and add lithium hydroxide (B78521) (LiOH) (1.2 eq).

-

Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Once the reaction is complete, acidify the mixture to pH 3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the dipeptide acid, Fmoc-Glu(OtBu)-Thr-OH.

-

Step 2: Synthesis of Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH

-

Oxazolidine Ring Formation:

-

Suspend the dipeptide acid, Fmoc-Glu(OtBu)-Thr-OH (1.0 eq), in 2,2-dimethoxypropane.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).

-

Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a weak base, such as triethylamine, to neutralize the acid catalyst.

-

Remove the excess 2,2-dimethoxypropane and solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the final product, Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH, as a white to off-white powder.

-

Applications in Peptide Synthesis

The primary application of Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH is in Fmoc-based solid-phase peptide synthesis.[3] It is particularly advantageous in the synthesis of:

-

Long Peptides: By preventing aggregation, it allows for the successful synthesis of peptide chains that would otherwise be intractable.

-

Hydrophobic Peptides: It improves the solvation of hydrophobic sequences, which are highly prone to aggregation.

-

Cyclic Peptides: The "kink" introduced by the pseudoproline can pre-organize the linear peptide for more efficient cyclization.

Conclusion

Fmoc-Glu(OtBu)-Thr(ψ(Me,Me)pro)-OH is a powerful tool in the arsenal (B13267) of peptide chemists. Its strategic use can significantly improve the outcome of challenging peptide syntheses, leading to higher quality products and enabling the creation of novel peptide-based therapeutics and research tools. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis and application of this valuable building block.

References

- 1. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 2. media.iris-biotech.de [media.iris-biotech.de]

- 3. chempep.com [chempep.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-Glu(OtBu)-Thr[Psi(Me,Me)Pro]-OH, CasNo.957780-56-2 SHANGHAI T&W PHARMACEUTICAL CO., LTD. China (Mainland) [xiarui.lookchem.com]

- 7. Fmoc-Gly-Ser[PSI(Me,Me)Pro]-OH(1095952-22-9) 1H NMR [m.chemicalbook.com]

Navigating the Labyrinth of Difficult Peptide Sequences: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 11, 2025 – Researchers, scientists, and drug development professionals frequently encounter significant hurdles in the synthesis, purification, and handling of certain peptide sequences. These "difficult" peptides, characterized by their intrinsic physicochemical properties, can impede research progress and escalate development costs. This in-depth technical guide provides a comprehensive overview of the challenges posed by difficult peptide sequences and offers a detailed exploration of strategies and experimental protocols to overcome them.

Introduction: Defining the Challenge of "Difficult" Peptides

Difficult peptide sequences are those that present significant challenges during chemical synthesis, purification, and handling due to their amino acid composition and resulting structural tendencies.[1][2][3] These challenges primarily stem from two interconnected phenomena: hydrophobicity and inter- and intramolecular aggregation .[3][4]